tert-butyl cubane-1-carboxylate
Description
tert-Butyl cubane-1-carboxylate (C₁₄H₁₈O₃, MW 234.30 g/mol) is a cubane-derived ester characterized by a rigid, highly strained cubane core functionalized with a tert-butoxycarbonyl group at position 1. Its synthesis involves electrochemical decarboxylation of 4-tert-butoxycarbonyl-1-cubanecarboxylic acid (S9) using a carbon/polyvinylidene fluoride (C/PVDF) anode in methanol with triethylamine as a base, yielding a white solid with 44% efficiency after purification . Key spectral data includes:
- IR peaks: 1285 cm⁻¹ (C-O ester stretch) and 1006 cm⁻¹ (cubane skeletal vibration) .
- TLC mobility: Rf 0.18 in 95:5 hexane/ethyl acetate, indicating moderate polarity .
Cubane derivatives are prized in materials science and medicinal chemistry for their unique geometry and high strain energy, which can impart unusual reactivity and stability. The tert-butyl group serves as a robust protecting group, enhancing stability during synthetic manipulations compared to smaller esters (e.g., methyl or ethyl) .
Properties
CAS No. |
2385525-22-2 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cubane-1-carboxylate typically involves the functionalization of cubane. One common method is the photolytic C–H carboxylation reaction, which uses a cyclobutadiene precursor. This method leverages the slow oxidative addition and rapid reductive elimination of copper to develop C–N, C–C(sp3), C–C(sp2), and C–CF3 cross-coupling protocols .
Industrial Production Methods: Industrial production of cubane derivatives, including this compound, often involves multi-step synthetic routes. These routes are designed to maximize yield and purity while minimizing the formation of by-products. The use of photolytic reactions and copper-catalyzed cross-coupling reactions are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl cubane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cubane derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Tert-butyl cubane-1-carboxylate is used as a building block in organic synthesis due to its unique structure and reactivity. It serves as a precursor for the synthesis of more complex cubane derivatives and other strained ring systems .
Biology and Medicine: In medicinal chemistry, cubane derivatives are explored as bioisosteres for benzene rings. This substitution can improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability, while retaining biological activity .
Industry: The compound is used in the development of advanced materials, including high-energy-density materials and polymers. Its rigid structure and stability make it suitable for applications requiring robust and durable materials .
Mechanism of Action
The mechanism of action of tert-butyl cubane-1-carboxylate involves its interaction with molecular targets through its unique geometric and electronic properties. The rigid and strained nature of the cubane core allows for strong interactions with biological targets, potentially leading to enhanced binding affinity and specificity. The tert-butyl group further modulates the compound’s solubility and stability, influencing its overall bioactivity .
Comparison with Similar Compounds
Comparison with Similar Cubane Carboxylates
Key Observations:
- Synthetic Yields : Electrochemical methods for tert-butyl derivatives (44% yield) are comparable to traditional esterification but require optimized conditions for scalability .
- Spectral Signatures : The tert-butyl group produces distinct ¹H NMR signals (δ 1.4 ppm, 9H singlet), while electron-withdrawing groups (e.g., carbamoyl in S6) downfield-shift carbonyl peaks in ¹³C NMR .
Reactivity and Stability
- Thermal Stability : tert-Butyl esters are more resistant to hydrolysis than methyl or benzyl esters due to the bulky tert-butyl group, making them ideal for stepwise synthesis .
- Electrochemical Behavior : The cubane core’s strain energy facilitates unique redox pathways. For example, electrochemical decarboxylation of S9 selectively removes the carboxylic acid group while preserving the tert-butyl ester .
- Functionalization Potential: Substituents at position 4 (e.g., methoxy in compound 22) modulate electronic properties, enabling tailored reactivity for cross-coupling or further derivatization .
Comparison with Non-Cubane tert-Butyl Carboxylates
- Cyclobutane Derivatives: The tert-butyl ester in cyclobutane systems enhances solubility in non-polar solvents, similar to cubane analogs .
- Azepane Derivatives : Tert-butyl protection in azepane frameworks simplifies purification, as seen in cubane carboxylate synthesis .
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